molecular formula C18H21NO B180899 1-Benzyl-3-phenoxypiperidine CAS No. 136421-63-1

1-Benzyl-3-phenoxypiperidine

Cat. No.: B180899
CAS No.: 136421-63-1
M. Wt: 267.4 g/mol
InChI Key: NKJBWZQGCAPMGQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenoxypiperidine is a piperidine derivative that has garnered attention due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol. The compound is known for its unique structure, which includes a benzyl group and a phenoxy group attached to a piperidine ring.

Scientific Research Applications

1-Benzyl-3-phenoxypiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety information for 1-Benzyl-3-phenoxypiperidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

While specific future directions for 1-Benzyl-3-phenoxypiperidine are not available in the retrieved data, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-phenoxypiperidine typically involves the reaction of benzyl chloride with 3-phenoxypiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-phenoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, organic solvents like tetrahydrofuran.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted benzyl or phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-phenoxypiperidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to potential therapeutic effects. It may also inhibit certain enzymes involved in disease pathways, thereby exerting its effects .

Comparison with Similar Compounds

  • 1-Benzyl-4-phenoxypiperidine
  • 1-Benzyl-3-methoxypiperidine
  • 1-Benzyl-3-phenylpiperidine

Comparison: 1-Benzyl-3-phenoxypiperidine is unique due to the presence of both benzyl and phenoxy groups attached to the piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the phenoxy group enhances its solubility in organic solvents and may contribute to its biological activity .

Properties

IUPAC Name

1-benzyl-3-phenoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-8-16(9-4-1)14-19-13-7-12-18(15-19)20-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJBWZQGCAPMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599805
Record name 1-Benzyl-3-phenoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136421-63-1
Record name 1-Benzyl-3-phenoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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